molecular formula C10H8ClF3 B3314788 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-36-4

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314788
CAS No.: 951889-36-4
M. Wt: 220.62 g/mol
InChI Key: AQKDDNDWESQIEK-UHFFFAOYSA-N
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Description

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-3-[(3-trifluoromethyl)phenyl]-1-propene or 2-thio-3-[(3-trifluoromethyl)phenyl]-1-propene.

    Oxidation: Formation of 2-chloro-3-[(3-trifluoromethyl)phenyl]propene oxide or 2-chloro-3-[(3-trifluoromethyl)phenyl]propane-1,2-diol.

    Reduction: Formation of 2-chloro-3-[(3-trifluoromethyl)phenyl]propane.

Scientific Research Applications

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene
  • 2-Chloro-3-[(3-trifluoromethyl)phenyl]propane
  • 2-Chloro-3-[(3-trifluoromethyl)phenyl]propene oxide

Uniqueness

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different steric and electronic effects compared to similar compounds, resulting in distinct properties and applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDDNDWESQIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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